molecular formula C12H8BrN3 B1375223 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole CAS No. 1304458-60-3

5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B1375223
CAS No.: 1304458-60-3
M. Wt: 274.12 g/mol
InChI Key: UPORMWWQCXNWOP-UHFFFAOYSA-N
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Description

5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole: is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole typically involves the reaction of 2-aminopyridine with a brominated benzodiazole precursor. One common method includes the use of bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Benzodiazoles: Products formed from substitution reactions with various aryl groups.

    Amides: Products formed from oxidative amidation reactions.

Scientific Research Applications

Chemistry: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine: Its derivatives have shown promise in antimicrobial and antifungal activities .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of bromine and nitrogen atoms within the benzodiazole framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPORMWWQCXNWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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